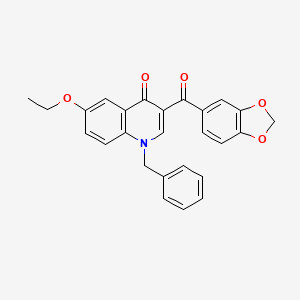
3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline derivatives family Quinolines are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The benzodioxole moiety can be introduced through subsequent reactions involving benzodioxole derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be used to convert quinones back to quinolines.
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.
Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed for substitution reactions.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Reduced quinoline derivatives.
Substitution: : Halogenated or alkylated quinolines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have indicated its efficacy against various pathogens, making it a candidate for developing new therapeutic agents.
Medicine
The compound's anticancer properties have been explored, with promising results in inhibiting the growth of cancer cells. Its mechanism of action involves interfering with cellular processes essential for cancer cell survival.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its diverse biological activities make it a versatile candidate for drug discovery and development.
Wirkmechanismus
The mechanism by which 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one exerts its effects involves targeting specific molecular pathways. It interacts with cellular components, disrupting processes such as DNA replication and cell division. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: : A simpler quinoline derivative without additional functional groups.
Benzodioxole derivatives: : Compounds containing the benzodioxole moiety.
Ethoxyquin: : A related compound with an ethoxy group on the quinoline ring.
Uniqueness
3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups, which contribute to its diverse biological activities. Its complex structure allows for a wide range of chemical reactions and applications, making it distinct from simpler quinoline derivatives.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO5/c1-2-30-19-9-10-22-20(13-19)26(29)21(15-27(22)14-17-6-4-3-5-7-17)25(28)18-8-11-23-24(12-18)32-16-31-23/h3-13,15H,2,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCYIYSZKHNRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
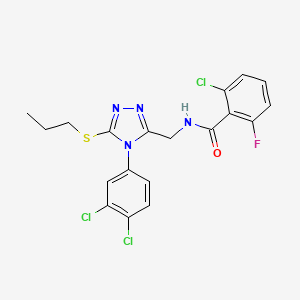
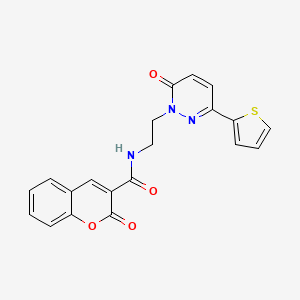
![N-(3,5-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2904078.png)
![N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2904081.png)
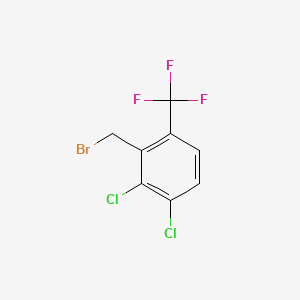
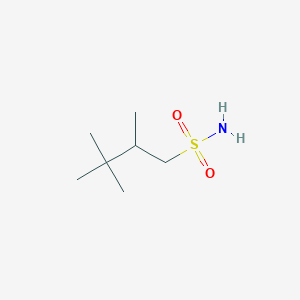
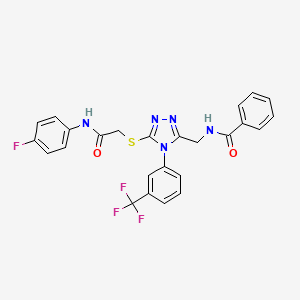
![2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2904085.png)
![N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2904086.png)
![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2904090.png)
![N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2904093.png)
![N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2904094.png)
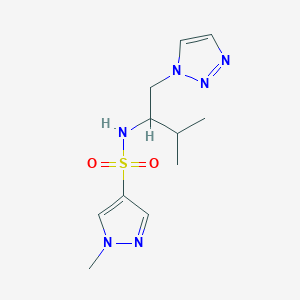
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2904096.png)
